REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=[N:9]O)=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.O=S(Cl)Cl>>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1
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Name
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|
Quantity
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2.38 g
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Type
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reactant
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Smiles
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ClC1=NC(=NC(=C1C=NO)Cl)SC
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Name
|
|
Quantity
|
21.8 mL
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Type
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reactant
|
Smiles
|
O=S(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
was concentrated under vacuum
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Type
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CUSTOM
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Details
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The residue SOCl2 was removed by evaporation with toluene (5 mL) under vacuum
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Type
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WASH
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Details
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The resulting solid was washed with EtOH/H2O (10 mL, 1:1)
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Name
|
|
Type
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product
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Smiles
|
ClC1=NC(=NC(=C1C#N)Cl)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |